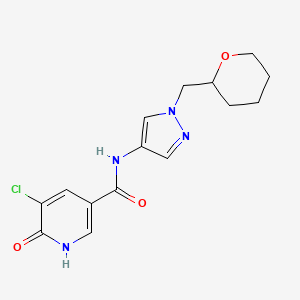![molecular formula C17H18N2O4S B2504828 ethyl 6-methyl-4-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate CAS No. 899957-36-9](/img/structure/B2504828.png)
ethyl 6-methyl-4-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, ethyl 6-methyl-4-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate, is a derivative of the pyrimidine class, which is known for its biological significance and presence in various pharmaceutical agents. The pyrimidine derivatives have been extensively studied for their potential therapeutic applications, including anticancer and antioxidant activities .
Synthesis Analysis
The synthesis of related pyrimidine derivatives has been reported using different methodologies. For instance, a novel series of ethyl 4-(substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives were synthesized via a microwave-assisted condensation of substituted aldehydes, ethyl 3-oxobutanoate, and urea, using potassium tert-butoxide as a catalyst . Another synthesis approach involved a one-pot, three-component Biginelli reaction catalyzed by silica-supported Bismuth(III) triflate, a Lewis acid, to produce ethyl-4-(aryl)-6-methyl-2-(oxo/thio)-3,4-dihydro-1H-pyrimidine-5-carboxylates . These methods highlight the versatility and efficiency of synthesizing pyrimidine derivatives, which could be applicable to the compound .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by their planar configuration, as seen in related compounds where nearly planar structures were observed . The stabilization of these structures is often through various intermolecular interactions such as C-H...O, C-H...F, and C-H...π interactions, which contribute to the formation of supramolecular aggregates . These interactions are crucial for the stability and biological activity of the compounds.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions due to their reactive functional groups. The presence of ester, ketone, and sulfanyl groups in the molecule provides multiple sites for chemical transformations, which can be exploited to generate a diverse array of derivatives with potential biological activities. The specific chemical reactions and transformations for the compound of interest have not been detailed in the provided papers.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and substituents. The papers provided do not offer specific data on the physical and chemical properties of this compound. However, related compounds have been characterized by spectral (IR, 1H NMR & 13C NMR spectroscopic and Mass spectrometric) and elemental (C, H & N) analyses, which are standard techniques for determining the properties of organic compounds . These analyses are essential for confirming the identity and purity of synthesized compounds and for understanding their behavior in biological systems.
Aplicaciones Científicas De Investigación
Synthesis and Crystal Structure
- Researchers have synthesized new 4-thiopyrimidine derivatives, starting from a similar compound, ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate. These compounds vary in substituents, impacting their hydrogen-bond interactions and molecular structures. Crystal structures were analyzed using single-crystal X-ray diffraction, providing insights into the conformation and interactions of these molecules (Stolarczyk et al., 2018).
Antimicrobial Analysis and Enzyme Assay
- A study reported the synthesis of novel chromone-pyrimidine coupled derivatives, including a similar compound. These derivatives were evaluated for their antimicrobial activity and enzyme assay to predict their mode of action. Some compounds showed potent antibacterial properties and were found to be non-cytotoxic in nature (Tiwari et al., 2018).
Nonlinear Optical Analysis
- A nonlinear optical organic crystal of a related compound, ethyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate, was studied. The research focused on its crystal growth, structural evaluation, and nonlinear optical analysis, revealing important insights into the molecular structure and optical properties of these types of compounds (Dhandapani et al., 2017).
Antimitotic Agents
- Ethyl [6-amino-4-[(1-methyl-2-phenyl-2-oxoethyl)amino]-5-nitropyridin-2-yl] carbamate, a compound similar to the one , was studied for its antimitotic properties. Derivatives of this compound showed antitumor activity and were potent antimitotic agents, offering insights into the potential therapeutic applications of such compounds (Temple et al., 1992).
Antimicrobial Activity of Heterocyclic Compounds
- A study focused on the synthesis and antimicrobial evaluation of novel pyrimidine derivatives, including compounds similar to ethyl 6-methyl-4-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate. These compounds demonstrated significant antimicrobial properties, highlighting their potential use in treating bacterial infections (Farag et al., 2008).
Mecanismo De Acción
The compound has shown promising neuroprotective and anti-inflammatory properties. It has been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibited neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that the compound has favorable interaction with active residues of ATF4 and NF-kB proteins .
Propiedades
IUPAC Name |
ethyl 6-methyl-4-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-4-23-16(21)14-11(3)18-17(22)19-15(14)24-9-13(20)12-7-5-10(2)6-8-12/h5-8H,4,9H2,1-3H3,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESMQXVPEZJQGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)C2=CC=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3R,4R)-1-methyl-4-phenylpyrrolidin-3-yl]methanamine](/img/structure/B2504745.png)
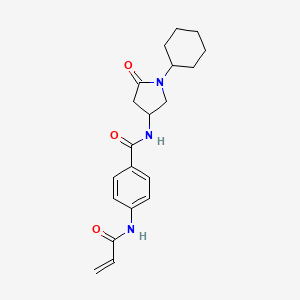
![1-(2-Methoxypyridin-4-yl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-2-one](/img/structure/B2504747.png)
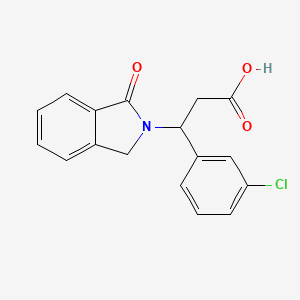

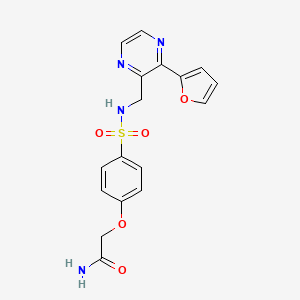

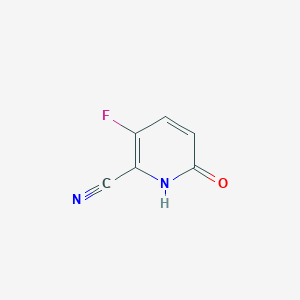
![Methyl (E)-4-[methyl-[1-(4-methylsulfonylphenyl)ethyl]amino]-4-oxobut-2-enoate](/img/structure/B2504759.png)
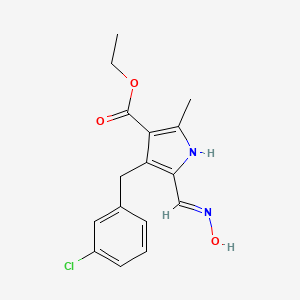
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide](/img/structure/B2504762.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propanamide](/img/structure/B2504764.png)

